N-Methyltetrahydropyridazine-1(2H)-carboximidamide

Description

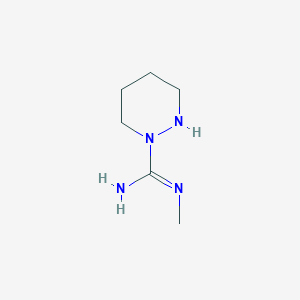

N-Methyltetrahydropyridazine-1(2H)-carboximidamide (CAS: 774182-08-0) is a carboximidamide derivative characterized by a partially saturated pyridazine ring system substituted with a methyl group. This compound is part of a broader class of carboximidamides, which are known for their versatility in drug discovery due to their ability to engage in hydrogen bonding and modulate enzyme activity .

Properties

Molecular Formula |

C6H14N4 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N'-methyldiazinane-1-carboximidamide |

InChI |

InChI=1S/C6H14N4/c1-8-6(7)10-5-3-2-4-9-10/h9H,2-5H2,1H3,(H2,7,8) |

InChI Key |

KUSDARKSIWKTJR-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)N1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyltetrahydropyridazine-1(2H)-carboximidamide typically involves the reaction of tetrahydropyridazine derivatives with methylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyltetrahydropyridazine-1(2H)-carboximidamide can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyltetrahydropyridazine-1(2H)-carboximidamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Open vs. Cyclized Carboximidamide Derivatives

Evidence highlights that cyclization of carboximidamide precursors into 1,2,4-oxadiazole derivatives (e.g., compounds 7a–o ) significantly enhances bioactivity. For instance:

- Rigid Conformation : Cyclized derivatives adopt fixed geometries, enabling tighter binding to kinase active sites (e.g., EGFR and VEGFR-2). Compound 7l demonstrated dual EGFR/VEGFR-2 inhibition due to its ability to occupy hydrophobic pockets and form π–H interactions with residues like Val702 .

- Activity Enhancement : Cyclization improved inhibitory potency by 2–3-fold compared to open-chain carboximidamides (e.g., amidoximes 6a–o ) .

In contrast, N-Methyltetrahydropyridazine-1(2H)-carboximidamide retains an open structure, which may reduce rigidity but offers flexibility for alternative binding modes. The methyl group on the pyridazine ring could enhance metabolic stability or steric interactions compared to unsubstituted analogs .

Substituent Effects on Bioactivity

Substituents on the carboximidamide scaffold profoundly influence target selectivity and potency:

- Methoxy and Halogen Substituents : In oxadiazole derivatives (e.g., 7j , 7k ), methoxy groups improved activity more than halogens, likely due to enhanced hydrogen bonding or electron-donating effects .

- Thiophene Carboximidamides: Compound 15 (a thiophene carboximidamide) showed high selectivity for neuronal nitric oxide synthase (nNOS) over endothelial NOS (eNOS) (Ki = 14.7 nM, 1,334-fold selectivity). This selectivity arose from H-bonding with Glu592 and interactions with heme propionates .

- Thiadiazole Derivatives : Compounds like 29 (3,4-difluorophenyl-substituted) and 10 (4-fluorophenyl-substituted) demonstrated varied agonist activity at secretin receptors, influenced by electronegative substituents .

Data Tables: Key Comparative Properties

Table 1: Structural and Activity Comparison

Table 2: Metabolic and Physicochemical Properties

Biological Activity

N-Methyltetrahydropyridazine-1(2H)-carboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:

This structure allows for interactions with various biological targets, influencing cellular processes such as proliferation and apoptosis.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In particular, it has shown potent inhibitory effects on cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 0.87 | Cell cycle arrest at G2/M phase |

The compound's selectivity for cancer cells over normal cells suggests a promising therapeutic window, making it a candidate for further development in cancer treatment .

2. Inhibition of Metastasis

In vivo studies have indicated that this compound can inhibit lung metastasis in mouse models of triple-negative breast cancer (TNBC). The compound demonstrated a more potent effect than the known anti-cancer agent TAE226, indicating its potential as an effective treatment option for metastatic disease .

3. Matrix Metalloproteinase Inhibition

The compound also exhibits inhibitory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor invasion and metastasis. This off-target activity could enhance its therapeutic efficacy in cancer treatment by preventing the degradation of extracellular matrix components .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of active caspases.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as the EGFR pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.